molecular formula C10H12N2O3S2 B2437597 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide CAS No. 2413868-66-1

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

Cat. No. B2437597
CAS RN: 2413868-66-1
M. Wt: 272.34
InChI Key: FMPJDPPEYOVAKO-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide, also known as BZTS, is a synthetic compound that belongs to the class of benzothiazepines. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. BZTS has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound is part of the 1,5-benzothiazepine class, showing potential in designing calcium channel blockers. This includes synthesis from o-aminothiophenol and 3-oxobutanoic acid esters, indicating their role in mimicking dihydropyridines and diltiazem, substances used in cardiovascular medications (Atwal et al., 1987).

Novel Synthesis Techniques

  • Research has focused on synthesizing novel 1,5-benzothiazepines bearing a sulfonyl pharmacophore, highlighting the versatility of these compounds in drug research. This includes the synthesis of 2,3,4-trisubstituted 1,5-benzothiazepines using methods such as cyclocondensation, further underscoring the chemical adaptability of this class of compounds (Karale et al., 2011).

Role in Pharmaceutical Formulations

  • 1,5-Benzothiazepines are key in pharmaceutical formulations for cardiovascular diseases, such as amlodipine besylate and hydrochlorothiazide. These formulations showcase the role of benzothiazepines in managing hypertension and angina, often in combination with other active pharmaceutical ingredients (Dubey et al., 2012).

Chemical Transformations and Derivatives

  • The compound is part of extensive studies on chemical transformations and the synthesis of derivatives. This includes the development of 3-sulfonamido-tetrahydro-1,5-benzothiazepines from aziridines, highlighting the compound's potential in creating structurally diverse and biologically active derivatives (Karikomi et al., 2008).

Pharmacological and Synthetic Profile

  • The pharmacological and synthetic profiles of benzothiazepines, including 1,5-benzothiazepines, have been extensively reviewed. These compounds display a range of biological activities, such as vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. This review provides insights into their structure-activity relationship, furthering their potential in drug discovery (Dighe et al., 2015).

properties

IUPAC Name

2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-6-4-10(13)12-8-5-7(17(11,14)15)2-3-9(8)16-6/h2-3,5-6H,4H2,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPJDPPEYOVAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

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